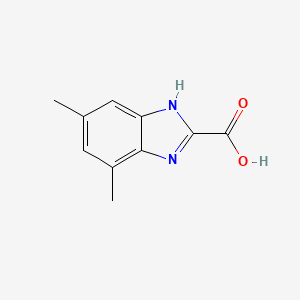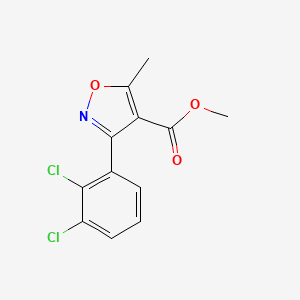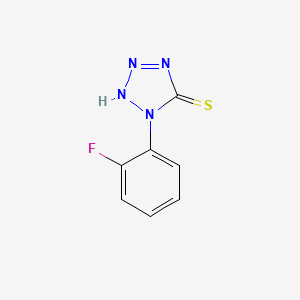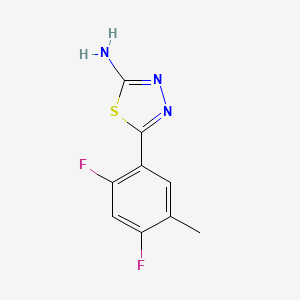
7-Bromo-8-methylquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-8-methylquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methylquinolin-3-ol can be achieved through various methods. One common approach involves the bromination of 8-methylquinolin-3-ol using brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like chloroform . The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
7-Bromo-8-methylquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 3rd position can be oxidized to form quinoline-3-one derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Quinoline-3-one derivatives.
Reduction Products: Modified quinoline ring structures with reduced functional groups.
科学的研究の応用
7-Bromo-8-methylquinolin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 7-Bromo-8-methylquinolin-3-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
8-Methylquinolin-3-ol: Lacks the bromine atom at the 7th position.
7-Chloro-8-methylquinolin-3-ol: Contains a chlorine atom instead of bromine at the 7th position.
7-Bromoquinolin-3-ol: Lacks the methyl group at the 8th position.
Uniqueness
7-Bromo-8-methylquinolin-3-ol is unique due to the presence of both the bromine atom at the 7th position and the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for drug development and other applications .
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
7-bromo-8-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(11)3-2-7-4-8(13)5-12-10(6)7/h2-5,13H,1H3 |
InChIキー |
KKFFIKAKJCABBY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC(=CN=C12)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)

![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)

![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)



